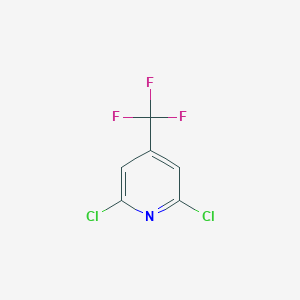

2,6-Dichloro-4-(trifluoromethyl)pyridine

Descripción general

Descripción

“2,6-Dichloro-4-(trifluoromethyl)pyridine” is a tri-substituted pyridine used in the preparation of pharmaceutical agents with antitumor activities . It is also used in laboratory chemicals, food, drug, pesticide, or biocidal product use .

Synthesis Analysis

A technology of trifluoromethyl and cyano group is applied in the field of preparation of 3-cyano-2,6-dichloro-4-pyridine . This method can solve the problem of large amount of phosphorus oxychloride, low yield, long reaction time, etc. problems, to achieve the effect of improving reaction safety, high yield, and high product quality .Molecular Structure Analysis

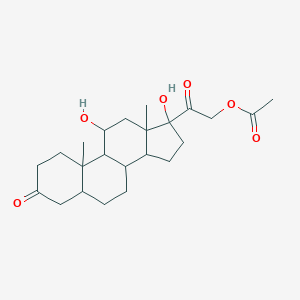

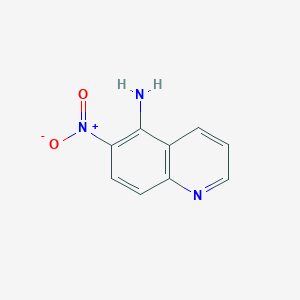

The molecular formula of “2,6-Dichloro-4-(trifluoromethyl)pyridine” is C6H2Cl2F3N . The molecular weight is approximately 215.99 .Chemical Reactions Analysis

The chemical reactions of “2,6-Dichloro-4-(trifluoromethyl)pyridine” involve the transformation of the chloride into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

“2,6-Dichloro-4-(trifluoromethyl)pyridine” is a colorless to light yellow clear liquid . It has a boiling point of 57 °C/10 mmHg , and a specific gravity of 1.54 . The refractive index is 1.47 .Aplicaciones Científicas De Investigación

Agrochemical Industry

2,6-Dichloro-4-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to its effectiveness .

Pharmaceutical Industry

Several pharmaceutical products containing the trifluoromethylpyridine (TFMP) moiety have been approved for market use. This compound serves as an intermediate in the synthesis of various drugs, with many candidates currently undergoing clinical trials .

Veterinary Medicine

In veterinary medicine, 2,6-Dichloro-4-(trifluoromethyl)pyridine derivatives are utilized. Two veterinary products with the TFMP structure have been granted market approval, indicating its significance in this field .

Synthesis of Pesticides

This compound is in high demand as a chemical intermediate for synthesizing several crop-protection products. It plays a crucial role in the production of more effective and environmentally friendly pesticides .

Organic Synthesis Intermediates

The compound is used as an intermediate in organic synthesis, contributing to the development of novel compounds with potential applications in various fields, including materials science .

Functional Materials

Advancements in functional materials have been made possible by the development of organic compounds containing fluorine, such as 2,6-Dichloro-4-(trifluoromethyl)pyridine . These materials have unique properties that are valuable in creating innovative products .

Mecanismo De Acción

Target of Action

It is known that the compound is used in the synthesis of drugs with anti-tumor activity , suggesting that it may interact with targets involved in cell proliferation and growth.

Mode of Action

As a building block in the synthesis of anti-tumor drugs , it is likely that it interacts with its targets to inhibit cell growth and proliferation, although the specific interactions and changes induced by the compound remain to be elucidated.

Biochemical Pathways

Given its use in anti-tumor drug synthesis , it may be involved in pathways related to cell cycle regulation, apoptosis, and DNA repair, among others.

Result of Action

Given its use in the synthesis of anti-tumor drugs , it can be inferred that the compound may induce cell cycle arrest, apoptosis, or other forms of cell death in tumor cells.

Safety and Hazards

Direcciones Futuras

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

Propiedades

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQWVYYVLCZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334510 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-(trifluoromethyl)pyridine | |

CAS RN |

39890-98-7 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches to obtain 2,6-dichloro-4-(trifluoromethyl)pyridine?

A1: The provided research outlines two primary synthetic routes for 2,6-dichloro-4-(trifluoromethyl)pyridine:

- Starting with ethyl trifluoroacetate: This method utilizes commercially available ethyl trifluoroacetate as the starting material. []

- Starting with trifluoroacetaldehyde: This approach employs trifluoroacetaldehyde as the starting material to access the target compound. []

Q2: Can 2,6-dichloro-4-(trifluoromethyl)pyridine be used as a substrate in Suzuki-Miyaura cross-coupling reactions?

A2: Yes, research indicates that 2,6-dichloro-4-(trifluoromethyl)pyridine can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. This reaction can be tuned to achieve selective substitution of either one or both chlorine atoms with different aryl groups. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123578.png)

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)